molecular formula C24H32O7 B15292868 methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate

methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate

Cat. No.: B15292868
M. Wt: 432.5 g/mol
InChI Key: OXJGWCQFVCFYDG-HROMYWEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate is a complex organic compound It belongs to the class of steroids, which are characterized by a cyclopenta[a]phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate involves multiple steps. Typically, the process starts with the preparation of the core steroid structure, followed by functional group modifications. Key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of keto derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of amides, ethers, and thioethers.

Scientific Research Applications

Methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate involves its interaction with steroid hormone receptors. Upon binding to these receptors, it can modulate the expression of specific genes involved in various physiological processes. The molecular targets include glucocorticoid receptors and mineralocorticoid receptors, which play roles in inflammation, metabolism, and electrolyte balance .

Properties

Molecular Formula

C24H32O7

Molecular Weight

432.5 g/mol

IUPAC Name

methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C24H32O7/c1-5-30-21(28)31-24(20(27)29-4)11-9-17-16-7-6-14-12-15(25)8-10-22(14,2)19(16)18(26)13-23(17,24)3/h8,10,12,16-19,26H,5-7,9,11,13H2,1-4H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1

InChI Key

OXJGWCQFVCFYDG-HROMYWEYSA-N

Isomeric SMILES

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)OC

Canonical SMILES

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OC

Origin of Product

United States

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